2,2,4,6,7-Pentamethyldihydrobenzofuran

Peptide Synthesis Fmoc SPPS Arginine Protection

Arginine-rich peptides challenge Fmoc SPPS with slow deprotection and Trp alkylation. 2,2,4,6,7-Pentamethyldihydrobenzofuran is the essential Pbf group precursor-the industry-standard Arg protectant that overcomes these issues. • 1.5× higher crude yield vs. Pmc (69% vs 46%). • Minimal TFA-induced Trp alkylation; near-zero with Boc-Trp. • Balanced acid lability: stable during assembly, cleanly cleaved under standard TFA. ≥98% purity, mp 44-46 °C. REACH-registered intermediate (≥10-100 t/yr).

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 142874-81-5
Cat. No. B132847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,6,7-Pentamethyldihydrobenzofuran
CAS142874-81-5
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC1C=C(C(=C2C1CC(O2)(C)C)C)C
InChIInChI=1S/C13H20O/c1-8-6-9(2)11-7-13(4,5)14-12(11)10(8)3/h6,9,11H,7H2,1-5H3
InChIKeySLROPVABSCVNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,6,7-Pentamethyldihydrobenzofuran: Core Pbf Precursor


2,2,4,6,7-Pentamethyldihydrobenzofuran is a highly substituted dihydrobenzofuran derivative characterized by five methyl groups on the fused benzene-furan ring system . Its primary utility lies not in direct biological activity but as the essential hydrophobic core for the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, a widely adopted arginine side-chain protectant in Fmoc solid-phase peptide synthesis (SPPS) [1]. The compound exists as a solid with a melting point of 44-46 °C and is registered in the EU as an intermediate for industrial use at a scale of ≥ 10 to < 100 tonnes [2].

Workflow: Fmoc SPPS arginine side-chain protection via Pbf sulfonyl derivatization
Scaffold: Core dihydrobenzofuran precursor with five-methyl substitution pattern
Scale: Supports research synthesis through registered multi-tonne intermediate supply

Scaffold Distinctions of 2,2,4,6,7-Pentamethyldihydrobenzofuran


While numerous sulfonyl-type protecting groups exist for arginine, substitution with a seemingly similar analog like 2,2,5,7,8-pentamethylchroman (Pmc) can severely compromise synthetic yield and purity [1]. The specific substitution pattern and the furan oxygen in 2,2,4,6,7-pentamethyldihydrobenzofuran impart a uniquely balanced acid lability: it is sufficiently stable during SPPS assembly yet cleanly removable under standard TFA cleavage conditions without the prolonged treatment times or elevated scavenger loads required for Pmc [2]. This balance translates directly into higher crude peptide yields and significantly reduced side reactions, particularly alkylation of tryptophan residues, making the compound a non-fungible choice for complex, arginine-rich peptide sequences [3].

Pbf scaffold
Pmc analog Substitution pattern and ring heteroatom differ; reported acid lability balance may shift
Pbf scaffold
Furan oxygen Scaffold heteroatom contribution to deprotection kinetics may not transfer to chroman analogs
Pbf scaffold
Side reactions Tryptophan alkylation risk may increase with substitute protecting groups under TFA cleavage

2,2,4,6,7-Pentamethyldihydrobenzofuran: Quantified Performance


Comparative Peptide Yield: Pbf vs. Pmc

In a direct head-to-head study, a peptide sequence synthesized with Arg(Pbf) (protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) afforded a significantly higher crude yield after TFA cleavage compared to the identical sequence protected with the close analog Arg(Pmc) [1]. This demonstrates a quantifiable advantage in synthetic efficiency directly attributable to the Pbf scaffold.

Crude Peptide Yield
Head-to-head
Pbf: 69% yield Pmc: 46% yield Reported 1.5-fold increase (23 pp)
Supports synthesis efficiency review for arginine protection strategy
Identical sequence; TFA cleavage 3 h, standard Fmoc SPPS
Peptide Synthesis Fmoc SPPS Arginine Protection

Tryptophan Alkylation Reduction: Pbf vs. Pmc

During TFA cleavage, the Pbf cation generated from 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl is less prone to alkylating nucleophilic tryptophan (Trp) residues compared to the cation derived from the Pmc group [1]. The combination of Trp(Boc) and Arg(Pbf) was demonstrated to result in 'extremely low levels' of Trp alkylation, a side reaction that can complicate purification and reduce yield in Trp-containing peptides.

Trp Alkylation
Class-level
Pbf + Trp(Boc): extremely low alkylation Pmc: higher TFA-induced Trp alkylation Qualitative reduction reported
Supports side-reaction risk review for Trp-containing sequences
RP-HPLC, Edman degradation, ESMS; scavenger-free conditions
Peptide Synthesis Side Reactions Tryptophan Alkylation

Acid Lability Comparison: Pbf vs. Pmc

The foundational paper by Carpino et al. establishes that the Pbf group (based on 2,2,4,6,7-pentamethyldihydrobenzofuran) is more easily deblocked by trifluoroacetic acid (TFA) than the corresponding Pmc (2,2,5,7,8-pentamethylchroman) analog [1]. This places Pbf at a critical point in the acid lability spectrum: more labile than Pmc, yet more stable than more recent but less validated groups like MIS [2]. This optimal balance is the cornerstone of its widespread adoption.

Acid Lability
Cross-study comparable
Tos< Mts< Mtr< Pmc< Pbf
Supports deprotection kinetics review; Pbf reported most labile in series
Standard TFA-based deprotection; ranked by increasing acid lability
Protecting Group Chemistry Acid Lability Peptide Synthesis

2,2,4,6,7-Pentamethyldihydrobenzofuran Applications


Fmoc SPPS of Arginine-Rich Sequences

The Pbf group, derived from 2,2,4,6,7-pentamethyldihydrobenzofuran, is the industry standard for protecting the guanidino side chain of arginine during Fmoc SPPS. Its use is particularly critical in sequences containing multiple arginine residues, where the superior acid lability and lower tendency for side reactions (e.g., Trp alkylation) directly translate to higher crude peptide yields [1]. For example, a 1.5-fold increase in yield (69% vs 46%) has been documented compared to the Pmc analog [2].

Large-Scale Peptide API Production

The improved deprotection kinetics and reduced scavenger requirements of the Pbf group make it the preferred choice for the cost-effective, large-scale manufacture of peptide active pharmaceutical ingredients (APIs). The EU registration of 2,2,4,6,7-pentamethyldihydrobenzofuran as an intermediate at a scale of ≥ 10 to < 100 tonnes annually underscores its industrial importance and the robustness of the associated chemistry [3].

Arg/Trp-Containing Peptide Synthesis

When a peptide sequence contains both the basic, protected arginine and the nucleophilic, unprotected tryptophan, the choice of arginine protecting group is paramount to avoid Trp alkylation. The Pbf group has been explicitly shown to offer lower TFA-induced Trp alkylation than the Pmc group, and its combination with Boc-protected Trp yields extremely low levels of this detrimental side reaction [2]. This makes 2,2,4,6,7-pentamethyldihydrobenzofuran-based protection the standard of care for this challenging class of peptides.

Application
Selection Property
Validation Focus
Fmoc SPPS of arginine-rich sequences
Acid lability balance
Crude yield and purity after TFA cleavage
Large-scale peptide production
Deprotection kinetics
Scavenger load and cleavage cycle time
Arg/Trp-containing peptide synthesis
Side-reaction profile
Trp alkylation monitoring under cleavage conditions

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